![molecular formula C11H13F2N B2878568 2-[(2,4-Difluorophenyl)methyl]pyrrolidine CAS No. 1339813-25-0](/img/structure/B2878568.png)
2-[(2,4-Difluorophenyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2,4-Difluorophenyl)methyl]pyrrolidine” is a chemical compound that has a molecular weight of 197.23 . It is a liquid at room temperature . The compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-[(2,4-Difluorophenyl)methyl]pyrrolidine”, can be achieved through various synthetic strategies. These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines .Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluorophenyl)methyl]pyrrolidine” is characterized by a pyrrolidine ring attached to a 2,4-difluorophenyl group . The InChI code for this compound is 1S/C11H13F2N/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 .Physical And Chemical Properties Analysis
“2-[(2,4-Difluorophenyl)methyl]pyrrolidine” is a liquid at room temperature . It has a molecular weight of 197.23 .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research into pyrrolidine and its derivatives, including compounds structurally related to "2-[(2,4-Difluorophenyl)methyl]pyrrolidine," highlights their significance in organic synthesis. Pyrrolidine rings are key structural elements in many biologically active compounds and are used widely in medicinal chemistry to explore pharmacophore space due to their sp3-hybridization, stereochemistry contributions, and increased three-dimensional coverage. Their synthesis, reactivity, and optical properties have been extensively reviewed, indicating their importance in developing high-quality dyes, field-effect transistors, and fluorescence imaging applications (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Discovery
The pyrrolidine scaffold is prevalent in compounds for treating human diseases, with research highlighting its versatility for generating bioactive molecules with target selectivity. The review of bioactive molecules characterized by the pyrrolidine ring and its derivatives from recent years underscores its significant role in the design of new compounds with varied biological profiles. This work guides medicinal chemists in their approach to creating innovative pyrrolidine-based therapeutics (Li Petri et al., 2021).
Environmental Science and Degradation
Investigations into the microbial degradation of polyfluoroalkyl chemicals, which share some structural similarities with "2-[(2,4-Difluorophenyl)methyl]pyrrolidine" due to the presence of fluorinated aromatic units, provide insights into environmental fate and effects. This research is crucial for evaluating the environmental biodegradability and potential impact of these compounds and their precursors, supporting efforts to understand and mitigate environmental pollution (Liu & Avendaño, 2013).
Material Science and Applications
Pyrrolidine derivatives, including diketopyrrolopyrroles, are among the most widely used dyes with applications across high-quality pigments and solar cells, reflecting their significance beyond pharmaceuticals into material science. Their synthesis, the relationship between structure and optical properties, and applications in solar energy and imaging highlight the multidisciplinary relevance of pyrrolidine derivatives (Grzybowski & Gryko, 2015).
Safety and Hazards
Future Directions
“2-[(2,4-Difluorophenyl)methyl]pyrrolidine” and other pyrrolidine derivatives have potential applications in various fields, including drug development and material science. For instance, they can be used as ligands in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a manner that influences cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine are currently under investigation. These properties will significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
As research progresses, we will gain a better understanding of how this compound influences cellular processes and contributes to its potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2,4-Difluorophenyl)methyl]pyrrolidine. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets .
properties
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h3-4,7,10,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDPWTVQVLPFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Difluorophenyl)methyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

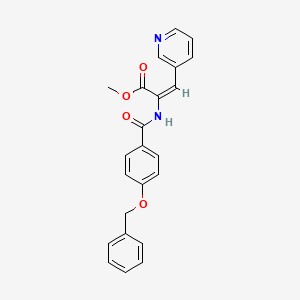

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)
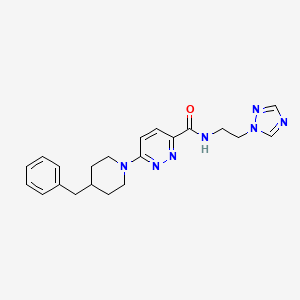
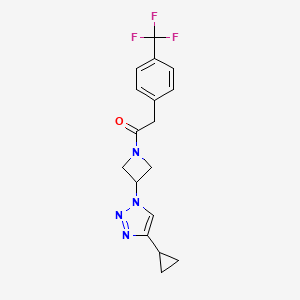
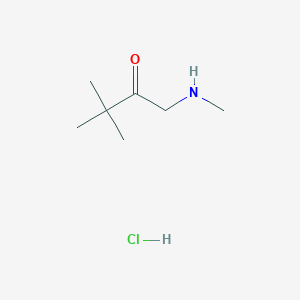
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)
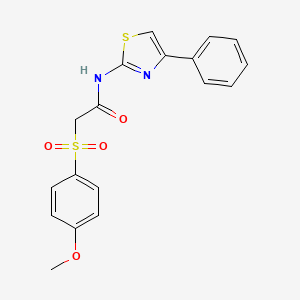
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)
